N-(4-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
Description
N-(4-bromophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromophenyl group and a pyrazolyl group, which are linked through a urea moiety
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O/c1-13-6-4-5-7-16(13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-10-8-17(21)9-11-18/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDZWRACWLUJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the bromophenyl derivative with the pyrazolyl derivative in the presence of a urea-forming reagent such as phosgene or carbonyldiimidazole (CDI).
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
N-(4-bromophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
- N-(4-fluorophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
- N-(4-methylphenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
Uniqueness: The presence of the bromine atom in N-(4-bromophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological behaviors.
This detailed article provides a comprehensive overview of N-(4-bromophenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
